1-Desmethyl-7-depyrazine-7-chloro Norfloxacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves modifying the Norfloxacin molecule to introduce new functional groups or substitute existing ones to improve its antibacterial properties. A typical approach includes the hydrothermal reaction of Norfloxacin with various reagents to synthesize derivatives with potential improved biological activities. For example, the hydrothermal reactions with Zn(OH)2 and Zn(NO3)2·6H2O have been used to afford products with strong blue fluorescent emission, indicating structural modifications to the original Norfloxacin compound (Chen et al., 2001).

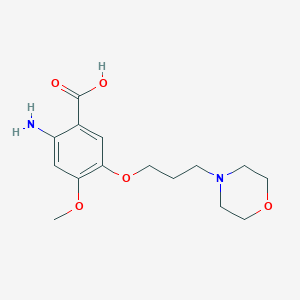

Molecular Structure Analysis

The molecular structure of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin and its derivatives often feature modifications at the 7-position of the quinolone core, which is crucial for antibacterial activity. Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically employed to elucidate the detailed structure of these compounds. For instance, studies have reported the crystal structure of complexes formed between Norfloxacin derivatives and metals, highlighting the importance of the piperazine ring and the quinolone nucleus in forming biologically active structures (Refat, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin derivatives can vary significantly from the parent compound due to structural modifications. These changes can affect the compound's interaction with bacterial enzymes and its susceptibility to efflux mechanisms. For example, the synthesis and characterization of Norfloxacin-transition metal complexes have shown varied biological activities against different bacterial strains, indicating the role of metal coordination in enhancing antibacterial efficacy (Refat, 2007).

Physical Properties Analysis

The physical properties of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin derivatives, such as solubility, thermal stability, and hygroscopicity, are crucial for their pharmacokinetic profile and efficacy. Studies have found that the physicochemical properties of Norfloxacin salts vary, influencing their solubility and stability, which are critical factors for drug formulation and delivery (Xu et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards biological targets, resistance to metabolic degradation, and ability to evade bacterial resistance mechanisms, are fundamentally altered in derivatives of Norfloxacin. These alterations aim to enhance the antibacterial spectrum and reduce the potential for resistance development. For instance, the design and synthesis of novel Norfloxacin analogues have focused on overcoming drug resistance by inhibiting bacterial efflux pumps, a common resistance mechanism, demonstrating the strategic modification of chemical properties to restore or enhance efficacy against resistant strains (Vidaillac et al., 2006).

Applications De Recherche Scientifique

Overview of Norfloxacin Characteristics and Use

Norfloxacin, a fluorinated 4-quinolone antibacterial agent, demonstrates broad-spectrum activity against Gram-negative pathogens, surpassing its predecessor, nalidixic acid, in both the breadth of antibacterial spectrum and potency. Notably, it also exhibits efficacy against Pseudomonas aeruginosa and some Gram-positive organisms. This makes it a valuable agent in treating acute or uncomplicated urinary tract infections, showing comparable effectiveness to co-trimoxazole and superior bacteriological cure rates in certain comparisons. Its applications extend to treating gonorrhoea in cases resistant to penicillin and bacterial gastroenteritis caused by various pathogens. The review of its antibacterial activity and pharmacokinetic properties highlights its potential in addressing a range of bacterial infections (Holmes, B., Brogden, R. N., & Richards, D., 1985).

Analytical Determination and Quality Control

The analytical determination of norfloxacin plays a critical role in ensuring the effectiveness and safety of this medication. Various analytical methods, including thin-layer chromatography, microbiological assay, spectrophotometry, capillary electrophoresis (CE), and high-performance liquid chromatography (HPLC), are applied in quality control. These methods provide a flexible and broad-based approach to analyzing norfloxacin in different matrices, crucial for maintaining its therapeutic efficacy and safety. The overview of analytical methods for norfloxacin underscores the importance of precise and accurate measurement techniques in pharmaceutical quality control (Chierentin, L., & Salgado, H. R., 2016).

Tolerability and Safety Profile

Investigations into the tolerability and safety profile of norfloxacin indicate that it is generally well tolerated, with adverse experiences being uncommon and mostly mild, necessitating discontinuation of therapy in less than 1% of patients. The most commonly reported side effects include nausea, dyspepsia, headache, and dizziness. Such a profile suggests norfloxacin may have a low propensity to select for bacterial resistance during clinical use, although further confirmation is required. This safety profile forms a substantial part of the therapeutic evaluation of norfloxacin, contributing to its clinical utility in managing bacterial infections (Corrado, M., Struble, W., Peter, C., Hoagland, V., & Sabbaj, J., 1987).

Propriétés

Numéro CAS |

70032-16-5 |

|---|---|

Nom du produit |

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin |

Formule moléculaire |

C₁₁H₇ClFNO₃ |

Poids moléculaire |

255.63 |

Synonymes |

7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid; 7-Chloro-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid_x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)